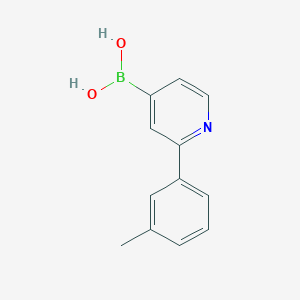

(2-(m-Tolyl)pyridin-4-yl)boronic acid

Description

Significance of Aryl and Heteroaryl Boronic Acids as Synthetic Intermediates and Building Blocks

Aryl and heteroaryl boronic acids are a class of organoboron compounds that have become indispensable in organic synthesis. nih.gov Their prominence is largely due to their role as key coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon (C-C) bonds. researchgate.net This reaction is celebrated for its mild conditions, high tolerance of various functional groups, and the general stability and low toxicity of the boronic acid reagents. nih.gov

These compounds serve as versatile building blocks, enabling the construction of complex molecular frameworks, such as biaryls and polyaryls, which are common motifs in pharmaceuticals and functional materials. researchgate.netmdpi.com The boronic acid group, -B(OH)₂, is readily converted into C-C, C-N, C-O, and C-X (halide) bonds, making it a key intermediate for a wide array of chemical transformations. nih.gov Heterocycles containing boronic acids, including pyridinyl derivatives, are particularly valuable in medicinal chemistry for synthesizing compounds with potential biological activities. nih.gov

Importance of Pyridine (B92270) Derivatives in Organic Synthesis and Ligand Design

The pyridine ring is a fundamental heterocyclic motif found in a vast number of natural products, pharmaceuticals, and agrochemicals. researchgate.net Its derivatives are cornerstones of modern organic synthesis, providing scaffolds for creating complex molecules with diverse functionalities. nih.gov The nitrogen atom within the six-membered aromatic ring imparts unique electronic properties, influencing the molecule's basicity, polarity, and ability to engage in hydrogen bonding.

In addition to their role as structural cores, pyridine derivatives are crucial in the field of coordination chemistry and catalysis. The lone pair of electrons on the nitrogen atom allows pyridines to act as effective ligands, forming stable complexes with a wide range of transition metals. These metal-pyridine complexes are employed as catalysts in numerous organic reactions, including cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. The electronic and steric properties of the pyridine ligand can be fine-tuned by adding substituents to the ring, thereby modifying the activity and selectivity of the catalyst.

Structural and Mechanistic Relevance of the (2-(m-Tolyl)pyridin-4-yl)boronic Acid Scaffold in Modern Organic Chemistry

The scaffold of this compound is a prime example of rational molecular design, where distinct structural components work in concert to define its chemical reactivity and utility. The molecule consists of three key features: the boronic acid group at the 4-position, the pyridine ring, and the m-tolyl group at the 2-position.

Structural Features:

Pyridine Ring: The electron-withdrawing nature of the nitrogen atom in the pyridine ring influences the electronic properties of the entire molecule. It decreases the electron density of the aromatic ring, which can affect the reactivity of the boronic acid group.

Boronic Acid Group (-B(OH)₂): Positioned at the 4-position of the pyridine ring, this functional group is the active site for cross-coupling reactions. Its Lewis acidic nature is central to its role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.

m-Tolyl Group: This substituent introduces both steric and electronic effects. The methyl group is weakly electron-donating, which can subtly influence the reactivity of the pyridine ring. Its position at the meta-position of the tolyl ring and the 2-position of the pyridine ring creates a specific steric environment around the nitrogen atom and the adjacent C-C bond, which can impact how the molecule interacts with catalysts and other reagents.

Mechanistic Implications: In the context of the Suzuki-Miyaura reaction, the this compound scaffold participates in a well-defined catalytic cycle. The key transmetalation step involves the transfer of the 2-(m-tolyl)pyridin-4-yl group from the boron atom to the palladium center. The efficiency of this step is influenced by the molecule's structure.

The electronic nature of the pyridine ring and the m-tolyl group can affect the nucleophilicity of the carbon atom attached to boron, thereby influencing the rate of transmetalation. Studies on substituted arylboronic acids have shown that electron-donating groups can enhance reaction yields. nih.gov Furthermore, the steric bulk of the m-tolyl group can play a role in the regioselectivity of reactions, particularly when coupling with sterically hindered partners. beilstein-journals.orgnih.gov While 2-pyridyl boronic acids are known to be challenging substrates prone to instability (a phenomenon termed the "2-pyridyl problem"), the placement of the boronic acid at the 4-position in this scaffold may confer greater stability and different reactivity. researchgate.net

The combination of these features makes this compound a highly specific and valuable building block. Analogous structures, such as the ortho-tolyl derivative, are used as intermediates in the synthesis of potent pharmaceuticals, including kinase inhibitors, highlighting the importance of this class of compounds in drug discovery. evitachem.com

Data Tables

Table 1: Physicochemical Properties of Related Boronic Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Pyridin-4-ylboronic acid | C₅H₆BNO₂ | 122.92 | 1692-15-5 |

| p-Tolylboronic acid | C₇H₉BO₂ | 135.96 | 5720-05-8 |

| (2-Methylpyridin-4-yl)boronic acid | C₆H₈BNO₂ | 136.94 | 579476-63-4 |

| (2-(Trifluoromethyl)pyridin-4-yl)boronic acid | C₆H₅BF₃NO₂ | 190.92 | 1093407-58-9 |

| (2-(Dimethylamino)pyridin-4-yl)boronic acid | C₇H₁₁BN₂O₂ | 165.99 | 1207749-70-9 |

Note: Data sourced from publicly available chemical databases. nih.govnih.govachemblock.comchemicalbook.com Properties for this compound are not widely published; this table provides context from structurally similar compounds.

Table 2: Key Chemical Reactions Involving Boronic Acids

| Reaction Name | Description | Role of Boronic Acid |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | Nucleophilic partner that transfers its organic group to the palladium catalyst. |

| Chan-Lam Amination | A copper-catalyzed reaction to form a carbon-nitrogen bond between a boronic acid and an amine or amide. | Electrophilic partner reacting with the nitrogen nucleophile. |

| Petasis Reaction | A multi-component reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines. | Nucleophilic component that adds to an iminium ion intermediate. |

Properties

Molecular Formula |

C12H12BNO2 |

|---|---|

Molecular Weight |

213.04 g/mol |

IUPAC Name |

[2-(3-methylphenyl)pyridin-4-yl]boronic acid |

InChI |

InChI=1S/C12H12BNO2/c1-9-3-2-4-10(7-9)12-8-11(13(15)16)5-6-14-12/h2-8,15-16H,1H3 |

InChI Key |

GXYABWSBPPPNDE-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=NC=C1)C2=CC=CC(=C2)C)(O)O |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations in Cross Coupling and Catalytic Reactions

Suzuki-Miyaura Cross-Coupling Reactions Involving (2-(m-Tolyl)pyridin-4-yl)boronic Acid and Analogs

The Suzuki-Miyaura reaction is a versatile and powerful tool for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. rsc.org For pyridylboronic acids, this reaction provides a direct route to synthesize substituted bipyridines and other aryl-pyridines.

General Principles and Catalytic Cycles (Oxidative Addition, Transmetalation, Reductive Elimination)

The widely accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. acs.orgrsc.org

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (e.g., an aryl or vinyl halide) to a palladium(0) species. This step, often the rate-determining one, involves the insertion of the palladium atom into the carbon-halide bond, forming a square planar palladium(II) complex. acs.orgresearchgate.net The reactivity of the halide typically follows the order I > OTf > Br > Cl. acs.org

Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base (e.g., hydroxide (B78521) or carbonate) to form a more nucleophilic borate (B1201080) complex. rsc.orgorganic-chemistry.org This "ate" complex then reacts with the palladium(II) halide intermediate, displacing the halide and transferring the pyridyl group to the palladium, resulting in a diorganopalladium(II) intermediate. rsc.orgrsc.org The exact mechanism of transmetalation is complex and can vary with reaction conditions, but the activation by the base is a critical prerequisite. organic-chemistry.org

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic groups (the aryl group from the halide and the pyridyl group from the boronic acid) couple to form the new C-C bond of the final product. acs.orgresearchgate.net This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. rsc.org For reductive elimination to occur, the organic ligands typically need to be in a cis orientation on the palladium center. acs.org

Substrate Scope and Functional Group Tolerance in Pyridyl Boronic Acid Couplings

The Suzuki-Miyaura reaction is renowned for its broad substrate scope and high functional group tolerance, which extends to couplings involving pyridylboronic acids. researchgate.net These reagents can be coupled with a wide array of aryl and heteroaryl halides and triflates.

The reaction generally tolerates various functional groups on both coupling partners, including esters, ketones, amines, and amides, which is a significant advantage in the synthesis of complex molecules. researchgate.net However, challenges arise with certain substrates. For instance, unprotected nitrogen-rich heterocycles (like indazoles and benzimidazoles) can sometimes inhibit the catalyst, though specialized conditions have been developed to overcome this. researchgate.net Similarly, while aryl bromides and iodides are common coupling partners, less reactive aryl chlorides often require more active catalysts, typically featuring bulky, electron-rich phosphine (B1218219) ligands. acs.org

The table below illustrates the scope of Suzuki-Miyaura couplings with various 2-pyridylboronate derivatives and different aryl bromides, showcasing the versatility of the method.

Data adapted from reference rsc.org. Reaction conditions typically involve a palladium catalyst (e.g., Pd₂(dba)₃), a ligand, and a base in a suitable solvent.

Challenges and Strategies for 2-Pyridyl Boron Reagents in Suzuki-Miyaura Reactions

Despite their utility, 2-pyridyl boron reagents are known to be particularly challenging substrates in Suzuki-Miyaura couplings, a phenomenon often referred to as the "2-pyridyl problem." uri.educhim.it The primary difficulties include:

Instability and Protodeboronation : The C-B bond in 2-pyridylboronic acids is highly susceptible to cleavage by protons (protodeboronation), especially in the presence of water or acidic conditions. uri.eduuky.edu This decomposition pathway competes with the desired transmetalation step, reducing the yield of the cross-coupled product. uky.edu

Poor Reactivity : The electron-deficient nature of the pyridine (B92270) ring and the potential for the nitrogen atom to coordinate to the palladium catalyst can slow down the transmetalation step, leading to poor reactivity and incomplete conversions. rsc.orguri.edu

Aryl-Aryl Exchange : In some cases, an unintended exchange of aryl groups can occur between the phosphine ligand on the palladium catalyst and the boronic acid, leading to undesired byproducts. This has been observed when certain combinations of ligands and substrates are used. rsc.org

Several strategies have been developed to mitigate these issues:

Use of Boronic Esters : Converting the boronic acid to a more stable ester, such as a pinacol (B44631) or N-methyliminodiacetic acid (MIDA) boronate, can protect the C-B bond from premature cleavage. uky.edunih.gov MIDA boronates are particularly noteworthy as they are stable, crystalline solids that slowly release the boronic acid under basic reaction conditions, keeping its ambient concentration low and favoring cross-coupling over decomposition. uky.edu

Copper(I) Additives : The addition of copper(I) salts has been shown to facilitate the coupling of challenging 2-heterocyclic boronates. The precise role of copper is debated, but it is proposed to either participate in a pre-transmetalation step to deliver the pyridyl group more efficiently to palladium or to form a more reactive organocopper intermediate. nih.govacs.org

Anhydrous Conditions and Strong Bases : Using anhydrous conditions can minimize protodeboronation. nih.gov The use of specific boronate salts, like lithium triisopropyl 2-pyridylboronates, in combination with carefully chosen bases and ligands, has also proven effective for coupling with aryl bromides and chlorides. rsc.org

Stereochemical Control and Regioselectivity in Arylation Processes

While stereochemistry is less of a concern when coupling two sp²-hybridized centers, it becomes critical when one of the partners is an alkenyl halide. The Suzuki-Miyaura coupling generally proceeds with retention of the double bond's configuration. rsc.org However, Z-to-E isomerization can occur, and the choice of palladium ligand has been shown to be a critical factor in controlling this outcome. Bulky ligands can promote reductive elimination and minimize isomerization pathways. nih.gov

Regioselectivity is a major consideration when using polyhalogenated pyridines as substrates. The site of the reaction is determined by the relative reactivity of the C-X bonds in the oxidative addition step. Generally, the order of reactivity is C–I > C–Br > C–Cl. wikipedia.org This intrinsic reactivity difference can be used to achieve selective, sequential couplings. For example, in 2-bromo-5-iodopyridine, the coupling will preferentially occur at the more reactive C-I bond.

Furthermore, electronic and steric factors on the pyridine ring influence regioselectivity. For dihalopyridines, oxidative addition often occurs at the position that is more electron-deficient or less sterically hindered. wikipedia.orgorganic-chemistry.org For instance, in 2,4-dichloropyrimidines, Suzuki coupling shows a strong preference for reaction at the C4 position due to the favored oxidative addition of palladium into the C4-chlorine bond. thermofisher.com Ligand choice can also override intrinsic reactivity patterns, enabling "unconventional" regioselectivity. wikipedia.org

The table below provides examples of regioselective Suzuki-Miyaura cross-coupling reactions on substituted dibromopyridines.

Influence of Ligands and Base Systems on Reaction Efficiency and Selectivity

The choice of ligand and base is paramount for a successful Suzuki-Miyaura reaction, particularly with challenging substrates like pyridylboronic acids.

Ligands : The ligand, typically a phosphine, stabilizes the palladium catalyst and modulates its reactivity. rsc.org

Electron-rich ligands (e.g., alkylphosphines) increase electron density on the palladium center, which promotes the oxidative addition step, a feature that is especially important for coupling less reactive aryl chlorides. researchgate.net

Bulky ligands (e.g., those with tert-butyl or adamantyl groups) facilitate the reductive elimination step, accelerating product formation and catalyst turnover. researchgate.net

Specialized Ligands : For difficult couplings, such as those involving 2-pyridylboronates, ligands like phosphine oxides and N-heterocyclic carbenes (NHCs) have been employed. rsc.orgevitachem.com Air-stable phosphine chloride and oxide ligands have also been shown to be highly active. evitachem.comacs.org

Base Systems : The base plays multiple crucial roles in the catalytic cycle. rsc.org

Activation of Boronic Acid : As mentioned, the base converts the neutral, less reactive boronic acid into a tetracoordinate borate anion [R-B(OH)₃]⁻, which is significantly more nucleophilic and competent for transmetalation. organic-chemistry.org

Facilitating Transmetalation : The base reacts with the Pd(II)-halide complex to form a Pd(II)-base intermediate (e.g., a hydroxide or alkoxide complex), which is more susceptible to reaction with the borate. rsc.org

Accelerating Reductive Elimination : Some studies suggest that hydroxide ions can also accelerate the final reductive elimination step. nih.gov

The strength and type of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) must be carefully chosen to match the substrates and avoid decomposition of sensitive functional groups. The reactivity of the boronic acid is correlated with its acidity (pKa); stronger bases are generally required, but an incorrect choice can lead to side reactions. organic-chemistry.org

Other Metal-Catalyzed Coupling Reactions

While palladium-catalyzed Suzuki-Miyaura reactions are the most common application for pyridylboronic acids, these versatile reagents can also participate in other metal-catalyzed transformations.

Rhodium-Catalyzed Reactions : Rhodium catalysts can mediate the asymmetric conjugate addition of pyridylboronic acids to α,β-unsaturated carbonyl compounds (a Hayashi-Miyaura type reaction). acs.org This method allows for the formation of chiral C-C bonds, producing valuable synthetic intermediates. acs.orgrsc.org Rhodium has also been used to catalyze the chemodivergent pyridylation of alkynes, yielding different products depending on the reaction conditions. nih.gov

Iron-Catalyzed Reactions : Iron, being an inexpensive and abundant metal, is an attractive alternative to precious metals. Iron-mediated direct C-H arylation of heterocycles with arylboronic acids has been developed. rsc.org This approach avoids the need for pre-halogenated substrates, offering a more atom-economical route to biaryl compounds. rsc.orgmdpi.com

Copper-Catalyzed/Mediated Reactions : As noted, copper(I) can facilitate challenging Suzuki reactions. acs.org Beyond this role as an additive, copper-catalyzed systems have been developed for the N-arylation of pyridines with arylboronic acids to form pyridinium (B92312) salts. rsc.org Copper catalysis has also been applied to the homocoupling of boronic acids and in Sonogashira-type couplings. nih.govlibretexts.org

It is important to note that boronic acids are not typically used in classic Stille (organotin), Heck (olefin), or Sonogashira (terminal alkyne) couplings, as these reactions have their own specific organometallic or organic partners. organic-chemistry.orgwikipedia.orgwikipedia.orghw.ac.uk However, variants like the "boron-Heck" reaction have been developed where a boronic acid replaces the organohalide, proceeding through a Pd(II)-catalyzed pathway.

Boronic Acid Catalysis in Organic Transformations

Boronic acids can function as effective Lewis acid organocatalysts in various transformations, including the ring-opening of epoxides. This reaction is fundamental for synthesizing valuable building blocks like 1,2-diols and amino alcohols. The catalytic role of the boronic acid is to activate the epoxide ring towards nucleophilic attack. The empty p-orbital of the boron atom interacts with an oxygen lone pair of the epoxide, polarizing the C-O bonds and making the carbon atoms more electrophilic.

Theoretical and experimental studies have shown that two-component systems composed of a boronic acid and a pyridinic base can be highly effective for catalyzing epoxide ring-opening. researchgate.netfigshare.com This combination significantly decreases the activation energy of the process. researchgate.netfigshare.com In such a system, the boronic acid acts as the Lewis acid to activate the epoxide, while the pyridine base can act as a nucleophilic catalyst or activate the attacking nucleophile.

For a molecule like this compound, a potential bifunctional catalytic role can be envisioned. The boronic acid moiety would serve as the Lewis acidic site for epoxide activation. Simultaneously, the pyridine nitrogen, being a Lewis basic site, could interact with the nucleophile (e.g., an alcohol or amine), enhancing its reactivity and directing it to the activated epoxide. In some systems involving epoxy alcohols, a "catalytic tethering" mechanism has been proposed where the boronic acid reversibly forms an ester with the substrate's hydroxyl group and the nucleophile, facilitating an intramolecular, regioselective ring-opening. scholaris.cascholaris.carsc.org This dual activation mechanism provides a powerful strategy for achieving high efficiency and selectivity under mild, metal-free conditions. researchgate.net

| Mechanistic Step | Description | Role of this compound |

| 1. Lewis Acid Activation | The boronic acid group coordinates to the epoxide oxygen, increasing the electrophilicity of the epoxide carbons. | The -B(OH)₂ group acts as the primary Lewis acid catalyst. |

| 2. Nucleophile Activation | A base activates the incoming nucleophile (e.g., by deprotonation). | The pyridine nitrogen atom can act as a Brønsted or Lewis base to activate the nucleophile. |

| 3. Nucleophilic Attack | The activated nucleophile attacks one of the epoxide carbons, leading to ring-opening. | The dual-functionality of the molecule can pre-organize the reactants, potentially influencing regioselectivity. |

| 4. Catalyst Regeneration | The product is released, and the boronic acid catalyst is regenerated to re-enter the catalytic cycle. | The catalyst is turned over to facilitate multiple reaction events. |

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. arxiv.orgmdpi.com The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Emerging research has demonstrated that boronic acids can act as organocatalysts for certain cycloaddition reactions.

The catalytic ability of boronic acids in these transformations is attributed to their electrophilic nature. nih.gov For instance, in some azide-alkyne cycloadditions, the boronic acid is proposed to activate an unsaturated reactant by forming a covalent adduct, thereby lowering the LUMO of the substrate and facilitating the cycloaddition. nih.gov This Lewis acid activation provides a metal-free alternative to traditional copper catalysis, which is advantageous in biological systems where copper toxicity can be a concern. arxiv.org

However, the presence of a boronic acid moiety in a CuAAC reaction can also be problematic, as copper catalysts can promote boronic acid degradation. nih.gov This highlights the need for careful optimization of reaction conditions when using boronic acid-containing substrates in copper-catalyzed click reactions. nih.gov Beyond cycloadditions, boronic acids are central to a class of reversible click reactions involving the formation of boronate esters with diols, which has found applications in dynamic combinatorial chemistry, sensing, and self-healing materials. rsc.org The catalytic potential of this compound in this context would rely on the Lewis acidity of its boron center to activate substrates for cycloaddition or related click reactions.

| Reaction Type | Mechanistic Role of Boronic Acid | Potential Application |

| Azide-Alkyne Cycloaddition | Lewis acid activation of the alkyne or azide (B81097) component, lowering the activation energy for the cycloaddition. nih.gov | Metal-free synthesis of triazoles. |

| Diels-Alder Reaction | Activation of dienophiles containing a coordinating group (e.g., α,β-unsaturated carboxylic acids). | Catalysis of C-C bond formation in cycloadditions. |

| Reversible Diol Conjugation | Reversible formation of a boronate ester with a 1,2- or 1,3-diol. rsc.org | Dynamic chemical systems, sensors, and stimuli-responsive materials. |

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Proof

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed picture of the molecular structure of (2-(m-Tolyl)pyridin-4-yl)boronic acid by mapping the chemical environments of its constituent hydrogen (¹H) and carbon (¹³C) atoms. A notable characteristic of boronic acids is their propensity to undergo dehydration to form cyclic trimetric anhydrides known as boroxines. researchgate.net This equilibrium can sometimes lead to complex or broad signals in NMR spectra, and sample preparation may require specific conditions, such as the use of particular solvents like d4-methanol or conversion to an ester, to obtain sharp, interpretable results. researchgate.netreddit.com

Application of ¹H and ¹³C NMR for Molecular Structure Elucidation

¹H NMR spectroscopy is fundamental for identifying the arrangement of protons within the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the protons on the m-tolyl ring and the pyridine (B92270) ring. The integration of these signals confirms the number of protons in each environment, while the splitting patterns (e.g., singlets, doublets, multiplets) reveal the connectivity between adjacent, non-equivalent protons. The methyl group on the tolyl ring would appear as a characteristic singlet.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The spectrum would display separate resonances for each carbon atom in the tolyl and pyridine rings, as well as the methyl carbon. A key signal is that of the ipso-carbon of the pyridine ring, the carbon atom directly bonded to the boron atom, though this can sometimes be difficult to detect due to quadrupolar relaxation effects. rsc.org

Table 1: Representative NMR Data for this compound

Note: The following data are typical predicted values for the constituent fragments of the molecule, as found in related structures in the literature. Actual experimental values may vary.

| Analysis | Atom | Expected Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| ¹H NMR | Pyridine-H | 7.5 - 8.7 | Multiple signals (doublets, singlets) for protons on the pyridine ring. |

| Tolyl-H | 7.0 - 7.8 | Multiple signals (singlet, doublets, triplet) for protons on the m-tolyl ring. | |

| -CH₃ | ~2.4 | Singlet corresponding to the three methyl protons. | |

| -B(OH)₂ | 8.0 - 8.5 | Broad singlet for the two hydroxyl protons, which may exchange with solvent. | |

| ¹³C NMR | Pyridine-C | 120 - 155 | Signals for the carbon atoms of the pyridine ring. |

| Tolyl-C | 125 - 140 | Signals for the aromatic carbons of the m-tolyl ring. | |

| Pyridine-C-B | Undetermined | The signal for the carbon bonded to boron can be broad or unobserved. |

Utilization in Reaction Monitoring and Mechanistic Studies

NMR spectroscopy is a powerful tool for real-time monitoring of chemical reactions involving this compound. By acquiring spectra at various time points, chemists can track the disappearance of reactant signals and the concurrent emergence of product signals. researchgate.net This is particularly valuable in studying Suzuki-Miyaura cross-coupling reactions, where this boronic acid serves as a key reagent.

Furthermore, specialized NMR techniques, such as ¹¹B NMR, are highly effective for studying the chemistry of the boronic acid functional group itself. This method can be used to monitor the equilibrium between the boronic acid and its corresponding boronate esters when reacted with diols. mdpi.comrsc.org Such studies are crucial for understanding reaction mechanisms and optimizing conditions for the synthesis of complex molecules. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of a compound's molecular weight and elemental formula. A unique feature in the mass spectrum of boron-containing compounds is the characteristic isotopic pattern arising from the two stable isotopes of boron, ¹⁰B (19.9% natural abundance) and ¹¹B (80.1% abundance). researchgate.net This pattern serves as a definitive signature for the presence of a single boron atom in the molecule.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This level of precision enables the unambiguous determination of a molecule's elemental formula by distinguishing it from other potential formulas that may have the same nominal mass. For this compound, HRMS would be used to confirm the molecular formula C₁₂H₁₂BNO₂. rsc.org

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂BNO₂ |

| Calculated Exact Mass ([M+H]⁺) | 214.1034 |

| Hypothetical Found Mass ([M+H]⁺) | 214.1031 |

| Mass Error | -1.4 ppm |

Electrospray Ionization Mass Spectrometry (ESI-MS) in Organometallic Systems

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of organometallic and coordination compounds, which can be thermally fragile. nih.gov It allows for the gentle transfer of ions from solution into the gas phase for mass analysis. In the context of reactions involving this compound, ESI-MS is an invaluable tool for identifying reaction intermediates, products, and byproducts directly from the reaction mixture. nih.gov Common ions observed for this compound would include the protonated molecule [M+H]⁺ or adducts with salts, such as the sodium adduct [M+Na]⁺.

Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Fused-Ring Heterocycles

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in the open air with minimal to no sample preparation. While this compound is not itself a fused-ring heterocycle, it serves as a critical building block in their synthesis. DART-MS is an ideal technique for high-throughput screening of the reactions used to create these more complex structures. It can be used to quickly analyze crude reaction mixtures, TLC spots, or liquid solutions to confirm the presence of the desired product and identify potential byproducts, thereby accelerating the discovery and optimization of synthetic pathways to novel boron-containing fused-ring heterocycles. aablocks.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been publicly reported, analysis of similar compounds allows for a detailed prediction of its molecular and supramolecular features.

The molecular structure of this compound is expected to feature a planar pyridine ring linked to a tolyl group at the 2-position and a boronic acid group at the 4-position. The dihedral angle between the pyridine and tolyl rings will be influenced by steric hindrance from the methyl group on the tolyl ring. In related structures, such as 4-(anthracen-9-yl)pyridine, the dihedral angle between the aromatic rings is significant, around 71.64°. nih.gov For this compound, a similar non-planar arrangement is anticipated.

The boronic acid group, -B(OH)₂, itself is expected to be nearly coplanar with the pyridine ring. nih.gov The geometry around the boron atom will be trigonal planar. Typical bond lengths in related arylboronic acids, determined through X-ray diffraction and computational studies, can be used to estimate the bond lengths in the target molecule. researchgate.net

Table 1: Predicted Molecular Geometry Parameters for this compound

| Parameter | Predicted Value Range | Basis of Prediction |

| C-B Bond Length | 1.55 - 1.57 Å | DFT calculations on phenylboronic acid derivatives. |

| B-O Bond Length | 1.36 - 1.38 Å | X-ray data of other arylboronic acids. nih.gov |

| C-N-C (Pyridine) Angle | ~117° | Standard pyridine ring geometry. |

| Dihedral Angle (Tolyl-Pyridine) | 30° - 60° | Steric effects observed in similar 2-arylpyridines. mdpi.com |

In the solid state, boronic acids are well-known for forming extensive hydrogen-bonding networks. researchgate.net The primary and most robust supramolecular synthon is the formation of a centrosymmetric dimer via two O-H···O hydrogen bonds between the boronic acid groups of adjacent molecules. nih.gov This creates a characteristic R²₂(8) ring motif.

These dimers are then expected to be further linked into chains or sheets through additional hydrogen bonds. The pyridine nitrogen atom is a key hydrogen bond acceptor, likely forming O-H···N interactions with the remaining hydroxyl group of a neighboring boronic acid dimer. researchgate.netnih.gov This leads to the formation of one- or two-dimensional supramolecular assemblies. researchgate.net

Table 2: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Predicted Distance Range | Significance |

| O-H···O Hydrogen Bond | Boronic Acid -OH | Boronic Acid -OH | 2.70 - 2.80 Å | Formation of primary dimeric units. nih.gov |

| O-H···N Hydrogen Bond | Boronic Acid -OH | Pyridine Nitrogen | 2.80 - 3.00 Å | Linking of dimers into extended networks. researchgate.net |

| π-π Stacking | Pyridine/Tolyl Ring | Pyridine/Tolyl Ring | 3.40 - 3.80 Å | Stabilization of the crystal lattice. nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

The key vibrational modes expected are:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups of the boronic acid, involved in hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine and tolyl rings are expected in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic rings will result in a series of sharp bands between 1400 and 1600 cm⁻¹.

B-O Stretching: A strong absorption band between 1300 and 1400 cm⁻¹ is characteristic of the B-O stretching vibration.

B-C Stretching: The B-C stretching vibration is expected to appear in the 1000-1100 cm⁻¹ region. researchgate.net

O-H Bending: In-plane and out-of-plane bending of the O-H groups will give rise to bands in the fingerprint region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch (H-bonded) | 3200 - 3600 | Broad, Strong | Indicative of extensive hydrogen bonding in the solid state. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Arises from both pyridine and tolyl rings. |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium | From the methyl group on the tolyl ring. |

| C=C / C=N Ring Stretch | 1400 - 1600 | Strong, Sharp | Multiple bands characteristic of the aromatic systems. |

| B-O Stretch | 1300 - 1400 | Strong | A key signature of the boronic acid functional group. |

| B-C Stretch | 1000 - 1100 | Medium | Represents the bond between the pyridine ring and boron. |

Other Advanced Spectroscopic Methods for Electronic and Vibrational Characterization

Other spectroscopic techniques can provide further details on the electronic and vibrational properties of this compound.

Raman Spectroscopy: As a complementary technique to IR spectroscopy, Raman spectroscopy would provide information on the non-polar vibrations in the molecule. The symmetric stretching of the aromatic rings would be particularly strong in the Raman spectrum. DFT calculations on similar boronic acids have been used to predict Raman spectra with good accuracy. researchgate.netnih.gov

UV-Visible Spectroscopy: This technique probes the electronic transitions within the molecule. The π-conjugated system of the tolyl and pyridine rings is expected to give rise to strong absorptions in the UV region. Theoretical studies on styrylpyridine compounds using Time-Dependent DFT (TD-DFT) have shown that substitutions on the aromatic rings can significantly shift the absorption maxima (λ_max). nih.gov For this compound, π → π* transitions are expected, and the position of λ_max will be sensitive to the solvent polarity and the dihedral angle between the aromatic rings. scirp.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not an "advanced" spectroscopic method in the same vein as the others for structural elucidation in this context, ¹H, ¹³C, and ¹¹B NMR would be crucial for confirming the molecular structure in solution. The chemical shifts would provide information about the electronic environment of the different nuclei within the molecule.

Computational and Theoretical Investigations of 2 M Tolyl Pyridin 4 Yl Boronic Acid Systems

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the intrinsic properties of molecules. dergipark.org.trscirp.org By calculating the electron density of a system, DFT can accurately predict a wide range of molecular attributes, from geometric structure to electronic behavior, offering a theoretical framework to complement experimental findings.

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For (2-(m-Tolyl)pyridin-4-yl)boronic acid, this process involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Quantum chemical calculations, often employing methods like DFT at the B3LYP level with a 6-31G* basis set, are standard for such optimizations. dergipark.org.tr

Below is a representative table of optimized geometric parameters, illustrating the type of data obtained from DFT calculations on boronic acid derivatives.

| Parameter | Description | Typical Calculated Value |

| C-C (Pyridine Ring) | Carbon-Carbon bond length within the pyridine (B92270) ring | ~1.39 - 1.40 Å |

| C-N (Pyridine Ring) | Carbon-Nitrogen bond length within the pyridine ring | ~1.33 - 1.34 Å |

| C-C (Inter-ring) | Bond length between the pyridine and tolyl rings | ~1.48 - 1.49 Å |

| C-B | Bond length between the pyridine ring and boron atom | ~1.55 - 1.56 Å |

| B-O | Boron-Oxygen bond length in the boronic acid group | ~1.37 Å |

| ∠(C-N-C) | Bond angle within the pyridine ring | ~117° |

| ∠(C-C-B) | Bond angle involving the boronic acid substituent | ~121° |

| Dihedral Angle | Torsional angle between the planes of the two rings | Varies based on steric/electronic factors |

Note: The values presented are illustrative and based on typical calculations for similar arylboronic acid structures. dergipark.org.tr

The electronic structure of a molecule governs its reactivity, optical properties, and kinetic stability. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgsapub.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. libretexts.orgnih.gov Conversely, a small gap suggests the molecule is more reactive. DFT calculations can accurately predict the energies of these orbitals. Studies on related heterocyclic boron compounds have shown that the HOMO-LUMO gap can be tuned by changing substituents on the aromatic rings, which in turn affects the molecule's photophysical properties. nih.gov For this compound, the electron-donating m-tolyl group and the electron-withdrawing pyridine ring collectively influence the distribution and energies of the frontier orbitals.

The table below provides illustrative energy values for frontier orbitals as determined by DFT calculations for related compounds.

| Compound Feature | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Pyridine Derivative | -6.5 to -7.5 | -1.0 to -2.0 | 4.5 to 6.5 |

| Tolyl Derivative | -6.0 to -7.0 | -0.5 to -1.5 | 4.5 to 6.5 |

| Substituted Arylboronic Acid | -7.0 to -8.0 | -1.5 to -2.5 | 4.5 to 6.5 |

Note: These values are representative examples derived from computational studies on similar molecular systems to illustrate the concept. nih.gov

To gain a deeper understanding of the chemical bonds and intermolecular interactions within a system, Energy Partitioning Analysis (EPA) can be employed. This method deconstructs the total interaction energy into physically meaningful components, such as electrostatic interaction, Pauli repulsion (steric effects), and orbital interaction (covalent contribution). researchgate.net

For this compound, EPA could be used to analyze the nature of the bond between the boronic acid moiety and the pyridine ring or to study its coordination to a metal center in a catalytic complex. For instance, in a palladium complex, EPA could quantify the contributions of σ-donation from the ligand to the metal and π-back-donation from the metal to the ligand, providing a detailed picture of the binding. Calculations on various metal-ligand complexes have demonstrated that the bond dissociation energy is influenced by these distinct energy components. researchgate.net

The following table illustrates the typical components of interaction energy derived from an energy partitioning analysis for a metal-ligand bond.

| Energy Component | Description | Typical Contribution |

| ΔEelstat | Electrostatic interaction between fragments | Attractive (stabilizing) |

| ΔEPauli | Pauli (exchange) repulsion between electrons | Repulsive (destabilizing) |

| ΔEorb | Orbital interaction (covalent bonding) | Attractive (stabilizing) |

| ΔEint | Total Interaction Energy (ΔEelstat + ΔEPauli + ΔEorb) | Net attractive or repulsive |

| -De | Total Bond Dissociation Energy (ΔEint + ΔEprep) | Energy required to break the bond |

Note: ΔEprep represents the energy required to deform the interacting fragments from their equilibrium geometries into the geometries they adopt in the complex. researchgate.net

Lattice energy is the energy released when gaseous ions or molecules come together to form a crystalline solid. It is a direct measure of the stability of a crystal lattice. Computational methods, particularly dispersion-corrected DFT (DFT-D), have become reliable tools for predicting the lattice energies of molecular crystals and co-crystals. rsc.orgresearchgate.net

Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions. Predicting whether this compound can form stable co-crystals with other molecules, such as active pharmaceutical ingredients, is of significant interest. This can be assessed by calculating the lattice energy of the hypothetical co-crystal and comparing it to the sum of the lattice energies of the individual pure components. A co-crystal is considered thermodynamically stable, and thus likely to form, if its lattice energy is more negative (i.e., more favorable) than that of its constituent molecules. rsc.orgresearchgate.net

The table below shows example lattice energy calculations for different molecular crystals, demonstrating the application of this method.

| System | Co-former A | Co-former B | Lattice Energy (kJ/mol) | Stability Outcome |

| Co-crystal 1 | Nicotinamide | 4-Hydroxybenzoic acid | -4820.03 | Stable |

| Co-crystal 2 | Theophylline | Diclofenac Acid | -132.9 | Stable |

| Co-crystal 3 | Paracetamol | Pyridine-N-oxide | - | Unstable |

Note: Data is sourced from computational studies on various co-crystal systems to illustrate the principles of lattice energy calculations. researchgate.netcardiff.ac.ukresearchgate.net

Mechanistic Modeling of Reaction Pathways

This compound is a valuable building block in synthetic chemistry, frequently utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. acs.orgnih.gov Computational modeling of the reaction mechanisms provides a step-by-step view of the catalytic cycle, allowing for the characterization of intermediates and transition states that are often difficult to observe experimentally.

The Suzuki-Miyaura cross-coupling reaction is a primary application for arylboronic acids. The mechanism is typically described by a catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states. nih.govmorressier.com However, alternative pathways, such as those involving Pd(II)/Pd(IV) intermediates, have also been proposed under certain conditions. DFT calculations are instrumental in mapping the potential energy surfaces of these cycles to determine the most favorable reaction pathway. researchgate.netnih.gov

The Pd(0)/Pd(II) Catalytic Cycle

This is the most widely accepted mechanism for the Suzuki-Miyaura reaction and consists of three fundamental steps: nih.gov

Oxidative Addition: A palladium(0) complex, typically stabilized by phosphine (B1218219) ligands, reacts with an aryl halide (Ar-X). The palladium atom inserts itself into the Ar-X bond, forming a square-planar palladium(II) intermediate. This step is often the rate-determining step of the cycle.

Transmetalation: The organoboronic acid (in this case, this compound) transfers its organic group to the palladium(II) center, displacing the halide. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species. DFT studies have shown that the base can play a crucial role by coordinating to both the boron and palladium atoms in the transition state. nih.gov

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new biaryl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

The Pd(II)/Pd(IV) Catalytic Cycle

While less common for standard Suzuki couplings, a Pd(II)/Pd(IV) cycle is sometimes considered, particularly in reactions involving strong oxidants or specific ligand systems. This pathway would involve the oxidative addition of a reagent to a Pd(II) intermediate to form a Pd(IV) species, followed by reductive elimination. Mechanistic modeling helps to assess the energetic feasibility of such pathways compared to the traditional Pd(0)/Pd(II) cycle for a specific reaction system.

The following table outlines the key stages of the generally accepted Pd(0)/Pd(II) cycle for the coupling of this compound.

| Step | Description | Key Species Involved |

| Catalyst Activation | Pre-catalyst Pd(II) is reduced in situ to the active Pd(0) species. morressier.com | Pd(II) precatalyst, Pd(0)Ln |

| 1. Oxidative Addition | The active Pd(0) catalyst reacts with an aryl halide (Ar'-X). | Pd(0)Ln, Ar'-X, Ar'(PdII)XLn |

| 2. Transmetalation | The m-tolyl-pyridin-4-yl group is transferred from boron to the Pd(II) center. Requires a base. | Ar'(PdII)XLn, [(2-(m-Tolyl)pyridin-4-yl)B(OH)3]-, Ar'(PdII)(Ar)Ln |

| 3. Reductive Elimination | The two aryl groups (Ar and Ar') couple to form the biaryl product, regenerating the Pd(0) catalyst. | Ar'(PdII)(Ar)Ln, Ar-Ar', Pd(0)Ln |

Catalytic Activation Mechanisms (e.g., Epoxide Ring-Opening)

Theoretical studies provide significant insights into the catalytic applications of arylboronic acids, including this compound, particularly in reactions like the ring-opening of epoxides. Boronic acids function as Lewis acid catalysts, activating the epoxide ring towards nucleophilic attack. The catalytic mechanism, investigated through computational methods such as Density Functional Theory (DFT), generally involves the coordination of the boronic acid's empty p-orbital to the epoxide oxygen. This coordination polarizes the C-O bonds of the epoxide, making the carbon atoms more electrophilic and susceptible to attack by a nucleophile.

In the context of this compound, the electronic properties of the tolyl and pyridyl rings are crucial. The pyridyl nitrogen can act as a Lewis base, potentially influencing the catalytic cycle through intramolecular interactions or by modulating the Lewis acidity of the boron center. Theoretical models suggest that the presence of both a boronic acid (Lewis acid) and a pyridinic base can significantly lower the activation energy for epoxide ring-opening, reducing it from approximately 60 kcal/mol to around 20 kcal/mol. researchgate.netfigshare.com

A proposed transition state involves the boronic acid catalyst tethering both the epoxide and the nucleophile, facilitating a regio- and stereoselective reaction. rsc.org This "tethering mechanism" is particularly relevant in reactions involving substrates with nearby hydroxyl groups, such as epoxy alcohols, where the boronic acid can form a reversible boronate ester, positioning the nucleophile for an intramolecular-like attack. scholaris.cascholaris.ca The m-tolyl group, being weakly electron-donating, can subtly influence the electronic nature and steric environment of the catalytic center, which can be precisely modeled in computational studies to predict catalyst efficiency and selectivity.

Intermolecular Interactions and Supramolecular Chemistry

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational tool used to analyze the topology of the electron density (ρ(r)) and characterize chemical bonding. nih.gov For this compound, QTAIM analysis can elucidate the nature of both intramolecular and intermolecular interactions that dictate its structure and reactivity.

By locating bond critical points (BCPs) between atoms, QTAIM provides quantitative measures of bond strength and type. Key parameters include the electron density at the BCP (ρ(r)BCP) and its Laplacian (∇²ρ(r)BCP). For covalent bonds, such as the B-C and C-C bonds within the molecule, ρ(r)BCP is high and ∇²ρ(r)BCP is negative, indicating charge concentration. For closed-shell interactions, such as hydrogen bonds and van der Waals contacts, ρ(r)BCP is low and ∇²ρ(r)BCP is positive, indicating charge depletion. researchgate.net

QTAIM analysis of pyridine and its derivatives has been used to correlate the atomic charge of the nitrogen with molecular orbitals. nih.gov In the case of this compound, this analysis would be critical for understanding the O-H···N hydrogen bonds that can form in dimers or larger supramolecular assemblies. The analysis can also reveal weaker, yet structurally significant, interactions like C-H···π and π-π stacking involving the tolyl and pyridyl rings. researchgate.net

| Interaction Type | Bond Path | Predicted ρ(r)BCP (a.u.) | Predicted ∇²ρ(r)BCP (a.u.) | Interaction Nature |

|---|---|---|---|---|

| Covalent | B-C (aryl) | ~0.15 - 0.20 | Negative | Shared-shell |

| Covalent | C-N (pyridyl) | ~0.30 - 0.35 | Negative | Shared-shell |

| Hydrogen Bond | O-H···N | ~0.02 - 0.04 | Positive | Closed-shell (Strong) |

| Hydrogen Bond | O-H···O | ~0.02 - 0.03 | Positive | Closed-shell (Strong) |

| van der Waals | C-H···π | ~0.005 - 0.01 | Positive | Closed-shell (Weak) |

Hirshfeld Surface Analysis for Crystal Packing and Interactions

Hirshfeld surface analysis is a computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. crystalexplorer.net By mapping properties onto this unique molecular surface, one can gain a deep understanding of the crystal packing. For this compound, this analysis reveals how individual molecules assemble in the solid state.

The analysis generates a surface mapped with d_norm, a property that highlights intermolecular contacts shorter than van der Waals radii in red, contacts of normal length in white, and longer contacts in blue. nih.govresearchgate.net These maps visually identify key interaction points, such as hydrogen bond donors and acceptors. nih.gov Additionally, 2D fingerprint plots are generated, which summarize all intermolecular contacts by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). The percentage contribution of different types of contacts (e.g., O···H, H···H, C···H) to the total surface area can be precisely calculated. nih.gov

For arylboronic acids, Hirshfeld analysis typically shows that O···H contacts, corresponding to the strong hydrogen bonds between boronic acid groups, are a major contributor to crystal packing. nih.gov In the case of this compound, significant contributions from C···H and H···H contacts are also expected, representing weaker van der Waals forces and C-H···π interactions involving the aromatic rings. The presence of the nitrogen atom also allows for strong O-H···N or C-H···N interactions. nih.gov

| Contact Type | Predicted Contribution (%) | Associated Interaction |

|---|---|---|

| H···H | ~30 - 40% | van der Waals forces |

| O···H / H···O | ~20 - 30% | Hydrogen Bonding (O-H···O, C-H···O) |

| C···H / H···C | ~15 - 25% | van der Waals, C-H···π interactions |

| N···H / H···N | ~5 - 15% | Hydrogen Bonding (O-H···N, C-H···N) |

| C···C | ~3 - 8% | π-π stacking |

Theoretical Studies of Hydrogen Bonding and Other Non-Covalent Interactions

Theoretical studies are essential for characterizing the diverse array of non-covalent interactions that govern the supramolecular chemistry of this compound. These interactions, particularly hydrogen bonds, are fundamental to its crystal engineering and molecular recognition capabilities.

Boronic acids are well-known for forming robust, centrosymmetric homodimers through pairs of O-H···O hydrogen bonds, similar to carboxylic acids. uoa.grnih.gov The dimerization energies for boronic acid homodimers have been computationally estimated to be in the range of -7.0 to -10.8 kcal/mol. researchgate.net For this compound, the presence of the pyridyl nitrogen introduces the possibility of forming strong O-H···N heterodimeric motifs with other molecules or between molecules in the crystal lattice. DFT calculations can accurately predict the geometries and interaction energies of these different hydrogen-bonded motifs. acs.org

Beyond strong hydrogen bonds, computational models can also quantify weaker interactions. These include:

C-H···π interactions: Where C-H bonds from the tolyl or pyridyl groups interact with the π-electron clouds of adjacent aromatic rings.

π-π stacking: Face-to-face or offset stacking between the aromatic rings.

Boron-π interactions: A potential weak Lewis acid-base interaction between the boron atom and the π-system of a nearby aromatic ring.

Solvation and Counterion Effects in Computational Models

To accurately predict the behavior of this compound in a realistic chemical environment, computational models must account for the effects of the solvent and any present counterions. These factors can significantly alter the molecule's structure, reactivity, and intermolecular interactions. nih.gov

Solvation Effects: Solvation is typically modeled using either implicit or explicit methods.

Implicit Solvation Models (e.g., Polarizable Continuum Model, PCM) treat the solvent as a continuous dielectric medium. This approach is computationally efficient and effective for capturing bulk electrostatic effects, showing that polar solvents can enhance the strength of intramolecular hydrogen bonds. nih.gov

Explicit Solvation Models involve including a discrete number of solvent molecules in the calculation. This is more computationally intensive but is crucial for systems where specific solute-solvent interactions, like hydrogen bonding to water, are critical. nih.gov For boronic acids, explicit water molecules are often necessary to accurately model the thermodynamics of acid-base equilibria and reaction mechanisms. nih.govnih.gov

Counterion Effects: The pyridyl nitrogen of this compound can be protonated, requiring a counterion in the system. Similarly, the boronic acid can be deprotonated to a boronate anion, which would be associated with a cation. The presence and identity of these counterions are not trivial and can dramatically influence the system's properties. Computational studies have shown that counterions can affect speciation, reaction rates, and the stability of intermediates. nih.govacs.org Modeling these systems requires careful consideration of ion pairing and the specific coordination of the counterion, which can block potential interaction sites or create new ones. nih.gov For instance, metal cations coordinating to a heterocyclic nitrogen can alter the electronic properties and reactivity of the entire molecule. nih.gov

Advanced Applications in Organic Synthesis and Materials Science

Role as Versatile Building Blocks for Complex Molecular Architectures

Boronic acids are highly valued as building blocks and synthetic intermediates in organic chemistry due to their stability, low toxicity, and versatile reactivity. nih.gov The compound (2-(m-Tolyl)pyridin-4-yl)boronic acid is a prime example, functioning as a key component in the synthesis of elaborate molecular structures. Its utility stems from the boronic acid group's ability to participate in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. nih.govnbinno.com This reaction is one of the most robust and widely used methods for creating biaryl and heteroaryl structures, which form the backbone of many pharmaceuticals, agrochemicals, and functional materials. nbinno.comresearchgate.net The presence of both an aryl (m-tolyl) and a heteroaryl (pyridine) component within a single, stable molecule makes it a particularly efficient and powerful tool for synthetic chemists. evitachem.com

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. evitachem.com In these reactions, the boronic acid couples with various aryl or heteroaryl halides (or triflates) to form a new carbon-carbon bond. nih.gov This process is highly efficient for creating complex diaryl or heteroaryl systems that would be difficult to assemble using other methods. organic-chemistry.org

The reaction mechanism involves an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the final coupled product and regenerate the catalyst. evitachem.com The modularity of the Suzuki coupling allows for the synthesis of a vast library of compounds by simply varying the coupling partner. For instance, reacting this compound with different brominated heterocycles can yield a diverse array of complex heteroaryl structures.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Reactant A | Reactant B (Aryl/Heteroaryl Halide) | Catalyst/Base | Product |

|---|---|---|---|

| This compound | 4-Bromotoluene | Pd(PPh₃)₄ / Na₂CO₃ | 4'-Methyl-2-(m-tolyl)-[4,4'-bipyridine] |

| This compound | 2-Iodothiophene | Pd(dppf)Cl₂ / K₃PO₄ | 2-(m-Tolyl)-4-(thiophen-2-yl)pyridine |

| This compound | 3-Bromoquinoline | Pd(OAc)₂ / K₂CO₃ | 3-(2-(m-Tolyl)pyridin-4-yl)quinoline |

| This compound | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ / Na₂CO₃ | 4-(4-Nitrophenyl)-2-(m-tolyl)pyridine |

This table presents hypothetical examples based on established Suzuki-Miyaura reaction principles.

Beyond simple coupling, this compound can be a key starting material for constructing more complex fused-ring and polycyclic systems. ias.ac.in This can be achieved through multi-step synthetic sequences where an initial Suzuki coupling is followed by an intramolecular cyclization reaction. For example, if the coupling partner contains a suitably positioned functional group, the resulting biaryl product can be induced to cyclize, forming a new fused ring.

This strategic approach allows for the creation of rigid, planar polycyclic aromatic hydrocarbons (PAHs) that are of interest in materials science. nih.gov While direct, one-pot fusions involving this specific boronic acid are not widely documented, the principle of using cross-coupling products as precursors for annulation tactics is a well-established strategy in organic synthesis for building complex polycyclic frameworks. organic-chemistry.orgrsc.org

The term "modular synthesis" refers to the ability to build complex molecules from smaller, interchangeable units (modules). nih.govnih.gov this compound is an excellent module for this purpose. Its most direct application in this context is the synthesis of highly substituted bipyridine derivatives. mdpi.com Bipyridines are exceptionally important ligands in coordination chemistry and catalysis, and their derivatives are fundamental components in supramolecular chemistry and functional materials. researchgate.net

By coupling this compound with a functionalized halopyridine, a wide range of unsymmetrical bipyridines can be accessed. The properties of the resulting bipyridine can be fine-tuned by changing the substituents on either of the precursor modules. This modularity provides a powerful tool for creating bespoke ligands and materials with specific desired properties.

Contributions to Crystal Engineering and Co-crystal Design

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. mdpi.com Boronic acids are valuable building blocks in this field because the –B(OH)₂ group is an excellent hydrogen bond donor. It can form robust and predictable self-complementary hydrogen-bonding patterns, most notably the R²₂(8) homodimeric synthon. mdpi.com

This compound offers multiple sites for intermolecular interactions, making it a promising candidate for co-crystal design. The boronic acid group can form strong hydrogen bonds, while the pyridine (B92270) nitrogen atom can act as a hydrogen bond acceptor. These interactions can be used to assemble the molecule into predictable supramolecular architectures or to form co-crystals with other molecules, such as active pharmaceutical ingredients (APIs), to modify their physical properties like solubility and stability.

Table 2: Potential Intermolecular Interactions for Crystal Engineering

| Functional Group | Potential Interaction | Role |

|---|---|---|

| Boronic Acid (-B(OH)₂) | O-H···O Hydrogen Bond | Donor |

| Boronic Acid (-B(OH)₂) | O-H···N Hydrogen Bond | Donor |

| Pyridine Nitrogen | N···H-O Hydrogen Bond | Acceptor |

| Aromatic Rings (Tolyl, Pyridine) | π-π Stacking | Non-covalent stacking |

Applications in Functional Materials

The unique electronic and structural features of this compound make it a valuable component for the creation of advanced functional materials. evitachem.com Its rigid, conjugated structure is a desirable characteristic for materials used in electronic and optoelectronic applications.

Aryl-pyridine structures are common motifs in organic electronics, where they are used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The combination of an electron-deficient pyridine ring and an electron-rich tolyl ring gives the molecule specific electronic properties that can be beneficial in these applications.

This compound can be used as a monomer in polymerization reactions or incorporated into larger π-conjugated systems via Suzuki coupling. The resulting polymers or macromolecules can exhibit semiconducting or light-emitting properties. For example, its incorporation into a polymer backbone could be used to tune the energy levels (HOMO/LUMO) of the material, which is critical for optimizing the performance of electronic devices. The development of polycyclic boron-doped materials for their optoelectronic properties highlights the potential of such building blocks in this field. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Bromotoluene |

| 2-Iodothiophene |

| 3-Bromoquinoline |

| 1-Bromo-4-nitrobenzene |

| 4'-Methyl-2-(m-tolyl)-[4,4'-bipyridine] |

| 2-(m-Tolyl)-4-(thiophen-2-yl)pyridine |

| 3-(2-(m-Tolyl)pyridin-4-yl)quinoline |

| 4-(4-Nitrophenyl)-2-(m-tolyl)pyridine |

| Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Sodium carbonate (Na₂CO₃) |

| Potassium phosphate (B84403) (K₃PO₄) |

Building Blocks for Supramolecular Assemblies and Networks

The unique structural features of this compound, namely the pyridyl nitrogen atom, the boronic acid moiety, and the m-tolyl group, make it a promising candidate for the construction of intricate supramolecular assemblies and networks. The formation of these higher-order structures is primarily governed by non-covalent interactions, such as hydrogen bonding and metal coordination.

The boronic acid group is a versatile functional group capable of forming strong, directional hydrogen bonds. It can act as a hydrogen bond donor through its hydroxyl groups and as a hydrogen bond acceptor. This dual nature allows for the formation of robust and predictable self-assembly motifs, such as the homodimerization of boronic acids to form a cyclic boroxine. In the context of this compound, the presence of the pyridyl nitrogen introduces an additional site for hydrogen bonding, potentially leading to the formation of extended one-, two-, or three-dimensional networks.

Table 1: Potential Supramolecular Interactions of this compound

| Interacting Group | Potential Interaction | Resulting Structure |

| Boronic Acid (-B(OH)₂) | Hydrogen Bonding (Self-association) | Dimers, Trimers (Boroxines) |

| Boronic Acid & Pyridine-N | Hydrogen Bonding | Extended Chains, Sheets |

| Pyridine-N | Metal Coordination | Metal-Organic Frameworks (MOFs), Coordination Polymers |

| m-Tolyl Group | π-π Stacking, van der Waals forces | Influences crystal packing and network topology |

Detailed research into the crystal engineering of related pyridylboronic acids has demonstrated the feasibility of these interactions in creating diverse solid-state structures. While specific studies on this compound are not extensively documented, the fundamental principles of supramolecular chemistry strongly suggest its utility as a versatile building block in this field.

Development of Novel Reagents and Catalytic Systems based on Pyridyl Boronic Acids

Pyridylboronic acids are well-established as valuable reagents in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions are a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures that are prevalent in pharmaceuticals, agrochemicals, and functional materials. nih.govaudreyli.com

This compound can serve as a versatile coupling partner to introduce the 2-(m-tolyl)pyridinyl moiety into a wide range of organic molecules. The reactivity of the boronic acid is influenced by the electronic nature of the substituted pyridine ring. The development of efficient catalytic systems for these transformations often focuses on the choice of palladium precursor, ligand, base, and solvent to achieve high yields and selectivity.

Beyond its role as a substrate in cross-coupling reactions, the structure of this compound lends itself to the development of novel ligands and catalysts. The pyridine nitrogen can coordinate to a metal center, while the boronic acid and tolyl substituents can be further functionalized to modulate the steric and electronic properties of the resulting metal complex. For instance, the boronic acid could be transformed into other functional groups, or the tolyl ring could be further substituted to create a bidentate or tridentate ligand.

The design of such ligands is crucial for advancing catalytic systems. For example, pyridyl-containing ligands are widely used in various transition metal-catalyzed reactions, including hydrogenation, hydroformylation, and polymerization. By incorporating the this compound framework, it may be possible to develop catalysts with enhanced activity, selectivity, or stability. While the direct application of this specific compound in novel catalytic systems is an area for future research, the foundational chemistry of pyridylboronic acids provides a strong rationale for its potential in this domain.

Table 2: Potential Applications in Reagent and Catalyst Development

| Application Area | Role of this compound | Potential Outcome |

| Suzuki-Miyaura Coupling | Coupling Partner | Synthesis of complex biaryl and heteroaryl compounds |

| Ligand Synthesis | Precursor for ligand modification | Development of novel ligands for transition metal catalysis |

| Asymmetric Catalysis | Chiral derivatization of the tolyl or pyridine moiety | Enantioselective transformations |

| Materials Science | Monomer for polymerization | Creation of functional polymers with tailored properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.